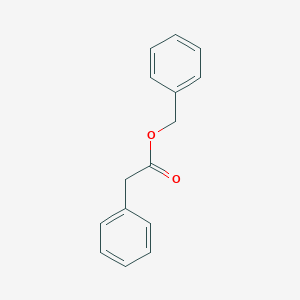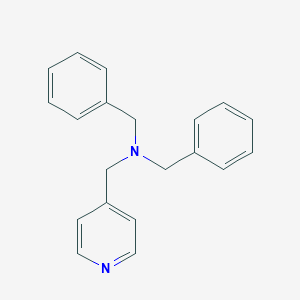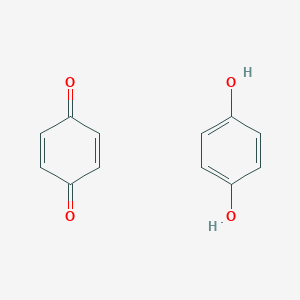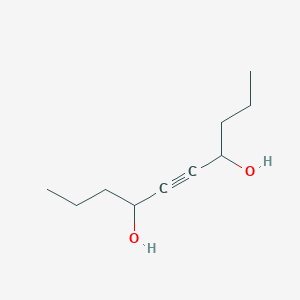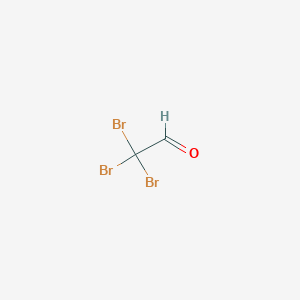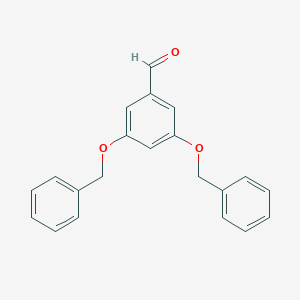![molecular formula C63H110O15 B085948 Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate] CAS No. 106-80-9](/img/structure/B85948.png)
Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate], also known as PTAAO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is a tri-functional epoxy compound that contains three oxirane rings, making it highly reactive and versatile. In
Mécanisme D'action
The mechanism of action of Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate] is not fully understood, but it is believed to involve the reaction of its oxirane rings with various functional groups present in the target molecules. This reaction can result in the formation of covalent bonds, which can lead to the cross-linking of polymers or the modification of surfaces.
Effets Biochimiques Et Physiologiques
Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate] has not been extensively studied for its biochemical and physiological effects. However, it is believed to be non-toxic and biocompatible, which makes it a promising candidate for various biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate] in lab experiments is its high reactivity and versatility. It can be used to cross-link various polymers and modify different surfaces, which makes it a useful tool for various research applications. However, one of the limitations of using Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate] is its complex synthesis process, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for research on Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate]. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the exploration of new applications for Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate] in biomedical research, such as drug delivery, tissue engineering, and wound healing. Additionally, the mechanism of action of Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate] needs to be further elucidated to fully understand its potential applications in scientific research.
Méthodes De Synthèse
Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate] can be synthesized through a multi-step reaction process that involves the use of various reagents and catalysts. The first step involves the reaction of glycidol with octanoic acid to form the intermediate product, octyl glycidyl ether. This intermediate is then reacted with acetic anhydride to form the acetylated product, 3-(2-acetoxyoctyl)oxirane-2-octanoate. The final step involves the reaction of this product with propane-1,2,3-triol in the presence of a base catalyst to form Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate].
Applications De Recherche Scientifique
Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate] has been extensively studied for its potential applications in scientific research. It has been used as a cross-linking agent for the preparation of hydrogels, which can be used for drug delivery, tissue engineering, and wound healing. Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate] has also been used as a surface modifier for the preparation of polymer nanocomposites, which can be used for various applications such as sensors, membranes, and coatings.
Propriétés
Numéro CAS |
106-80-9 |
|---|---|
Nom du produit |
Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate] |
Formule moléculaire |
C63H110O15 |
Poids moléculaire |
1107.5 g/mol |
Nom IUPAC |
2,3-bis[8-[3-(2-acetyloxyoctyl)oxiran-2-yl]octanoyloxy]propyl 8-[3-(2-acetyloxyoctyl)oxiran-2-yl]octanoate |
InChI |
InChI=1S/C63H110O15/c1-7-10-13-25-34-51(72-48(4)64)43-58-55(76-58)37-28-19-16-22-31-40-61(67)70-46-54(75-63(69)42-33-24-18-21-30-39-57-60(78-57)45-53(74-50(6)66)36-27-15-12-9-3)47-71-62(68)41-32-23-17-20-29-38-56-59(77-56)44-52(73-49(5)65)35-26-14-11-8-2/h51-60H,7-47H2,1-6H3 |
Clé InChI |
DGIWOGQHXKIJCM-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CC1C(O1)CCCCCCCC(=O)OCC(COC(=O)CCCCCCCC2C(O2)CC(CCCCCC)OC(=O)C)OC(=O)CCCCCCCC3C(O3)CC(CCCCCC)OC(=O)C)OC(=O)C |
SMILES canonique |
CCCCCCC(CC1C(O1)CCCCCCCC(=O)OCC(COC(=O)CCCCCCCC2C(O2)CC(CCCCCC)OC(=O)C)OC(=O)CCCCCCCC3C(O3)CC(CCCCCC)OC(=O)C)OC(=O)C |
Autres numéros CAS |
106-80-9 |
Synonymes |
propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



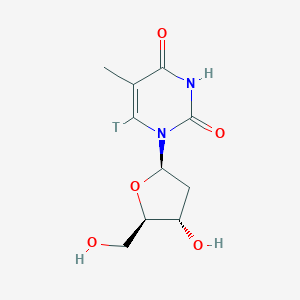
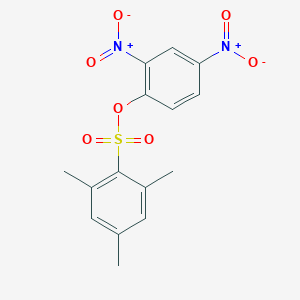

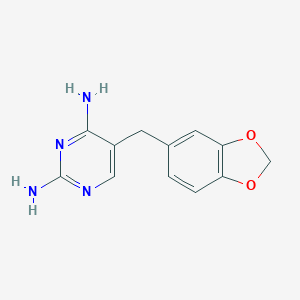

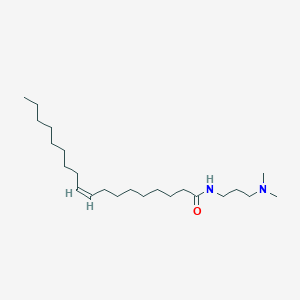
![1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene](/img/structure/B85876.png)
